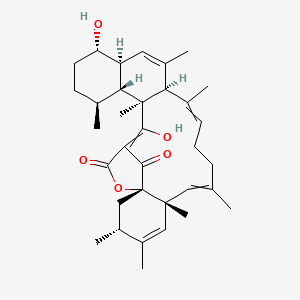

Tetromycin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H46O5 |

|---|---|

Poids moléculaire |

534.7 g/mol |

Nom IUPAC |

(1S,3R,6R,13R,16S,17S,20S,21R,22S)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/t20-,23+,24+,25-,27+,28+,32+,33+,34+/m0/s1 |

Clé InChI |

DACFQDZSKBTCCU-USYHAZDKSA-N |

SMILES isomérique |

C[C@H]1CC[C@@H]([C@@H]2[C@@H]1[C@]3([C@H](C(=CCCC(=C[C@@]4(C=C([C@@H](C[C@@]45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |

SMILES canonique |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |

Origine du produit |

United States |

Foundational & Exploratory

Tetromycin B: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B, a polyether antibiotic featuring a unique tetronic acid moiety, represents a class of natural products with significant potential in combating drug-resistant pathogens. First discovered in the late 1970s, recent investigations have renewed interest in its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its natural source, the bacterium Streptomyces.

Discovery of this compound

Tetromycin was first reported in 1979 by Keller-Juslén and her colleagues.[1] The antibiotic was isolated from a novel species of Streptomyces and was identified as a polycyclic ionophore polyether.[1] The initial studies established its molecular formula as C34H50O8 and noted its efficacy against Gram-positive bacteria.[1] More recently, in 2023, a "rediscovery" of Tetronomycin (of which this compound is a component) from a newly isolated soil bacterium, Streptomyces sp. K20-0247, has provided a modern and detailed analysis of its production and biological activity, highlighting its potential as a broad-spectrum antibiotic.[2][3][4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its detection, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C34H46O5 | Santa Cruz Biotechnology |

| Molecular Weight | 534.7 g/mol | Santa Cruz Biotechnology |

| CAS Number | 180027-84-3 | Santa Cruz Biotechnology |

| Appearance | Light-yellow oil | [2] |

Experimental Protocols

The following sections detail the methodologies for the cultivation of the producing Streptomyces strain and the subsequent isolation and purification of this compound, based on the protocols described in the 2023 study by Kimishima et al.

Fermentation of Streptomyces sp. K20-0247

Objective: To cultivate Streptomyces sp. K20-0247 for the production of this compound.

Materials:

-

Streptomyces sp. K20-0247 strain

-

Seed Medium: 2% glucose, 2% soluble starch, 1% yeast extract, 1% corn steep liquor, 0.2% CaCO3 (pH 7.0)

-

Production Medium: 4% soluble starch, 2% Pharmamedia, 0.5% yeast extract, 0.2% CaCO3 (pH 7.0)

-

500 mL Erlenmeyer flasks

-

Rotary shaker

Procedure:

-

A loopful of Streptomyces sp. K20-0247 from a slant culture is inoculated into a 500 mL Erlenmeyer flask containing 100 mL of the seed medium.

-

The seed culture is incubated at 28°C for 2 days on a rotary shaker at 200 rpm.

-

A 2 mL aliquot of the seed culture is transferred to a 500 mL Erlenmeyer flask containing 100 mL of the production medium.

-

The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth of Streptomyces sp. K20-0247.

Materials:

-

Fermentation broth of Streptomyces sp. K20-0247

-

Diaion HP-20 resin

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Silica gel

-

n-Hexane

-

Acetone

-

ODS (Octadecylsilane) column

-

Acetonitrile (CH3CN)

-

Water (H2O)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

The culture broth (10 L) is centrifuged to separate the mycelium and supernatant.

-

The supernatant is applied to a Diaion HP-20 column. The column is washed with water and then eluted with methanol.

-

The mycelium is extracted with methanol, and the extract is concentrated.

-

The concentrated mycelial extract is partitioned between ethyl acetate and water.

-

The ethyl acetate layer is concentrated to yield a crude extract.

-

The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane/acetone.

-

The fractions containing this compound are further purified by ODS column chromatography with a gradient of acetonitrile in water.

-

Final purification is achieved by preparative HPLC to yield pure this compound.

Biological Activity

This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentrations (MICs) of Tetronomycin against various bacterial strains as reported by Kimishima et al. (2023).

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus FDA 209P | 0.25 |

| Staphylococcus aureus Smith | 0.25 |

| Methicillin-resistant S. aureus (MRSA) 8 | 0.25 |

| Vancomycin-intermediate S. aureus (VISA) Mu50 | 0.5 |

| Bacillus subtilis PCI 219 | 0.125 |

| Micrococcus luteus PCI 1001 | 0.063 |

| Enterococcus faecalis NBRC 100480 | 1 |

| Vancomycin-resistant Enterococcus faecium (VRE) 12-1 | 1 |

Workflow and Diagrams

The following diagrams illustrate the key processes in the isolation and purification of this compound.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound, a structurally unique polyether antibiotic from Streptomyces, exhibits potent activity against clinically relevant Gram-positive bacteria, including resistant strains. The detailed protocols for its fermentation and isolation provided in this guide offer a foundation for researchers to further explore its therapeutic potential. The "rediscovery" of this compound underscores the vast and still largely untapped reservoir of novel bioactive molecules within the genus Streptomyces. Further investigation into its mechanism of action and biosynthetic pathway will be crucial for its development as a potential therapeutic agent.

References

An In-depth Technical Guide on the Core Mechanism of Action of Tetromycin B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed scientific literature exclusively defining the antibacterial mechanism of action of Tetromycin B against Methicillin-Resistant Staphylococcus aureus (MRSA) is notably scarce. This guide synthesizes the available information on this compound, including its known biochemical activities and the established mechanisms of related tetronic acid antibiotics, to provide a comprehensive overview and suggest avenues for future research.

Introduction to this compound

This compound is a natural product belonging to the tetronic acid class of antibiotics. It has garnered interest due to its reported efficacy against MRSA, a significant challenge in clinical practice due to its resistance to multiple antibiotics. Structurally, this compound is distinct from the well-known tetracycline antibiotics, and therefore, its mechanism of action is not expected to be the same. The limited but significant findings suggest a mode of action that is different from conventional protein or cell wall synthesis inhibitors.

A key piece of evidence in the literature points towards a specific biochemical activity of this compound. A study by Pimentel-Elardo et al. (2011) identified this compound as an inhibitor of several cysteine proteases.[1][2] This finding provides a concrete starting point for understanding its biological effects, although its direct role in antibacterial activity against MRSA remains to be fully elucidated.

Confirmed Biochemical Activity: Cysteine Protease Inhibition

The most definitive data on the mechanism of action of this compound comes from its characterization as a cysteine protease inhibitor.

Quantitative Data on Protease Inhibition

The inhibitory activity of this compound has been quantified against several parasitic and mammalian cysteine proteases, as detailed in the table below.

| Target Protease | Ki (μM) | Protease Family | Organism/Cell Line | Reference |

| Rhodesain | 0.62 | Papain-like (C1) | Trypanosoma brucei rhodesiense | [1] |

| Falcipain-2 | 1.42 | Papain-like (C1) | Plasmodium falciparum | [1] |

| Cathepsin L | 32.5 | Papain-like (C1) | Human | [1] |

| Cathepsin B | 1.59 | Papain-like (C1) | Human | [1] |

Ki represents the inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition.

Relevance to Antibacterial Activity against S. aureus

Staphylococcus aureus is known to secrete several proteases that are critical for its virulence, including cysteine proteases known as staphopains (e.g., Staphopain A and Staphopain B).[3][4][5][6] These proteases play roles in nutrient acquisition, evasion of the host immune system, and tissue destruction.[5][7]

Given that this compound is a potent inhibitor of other cysteine proteases, it is plausible that its antibacterial mechanism against MRSA involves the inhibition of one or more staphopains. This would represent a novel antibacterial strategy, targeting virulence factors rather than essential cellular processes like replication or cell wall synthesis.

A proposed mechanism is that by inhibiting staphopains, this compound prevents S. aureus from breaking down host tissues for nutrients and evading host immune defenses, thereby rendering the bacteria more susceptible to clearance by the immune system.

Below is a diagram illustrating the principle of cysteine protease inhibition.

Caption: A diagram illustrating the inhibition of a cysteine protease by this compound.

Other Potential Mechanisms of Action for Tetronic Acid Antibiotics

While cysteine protease inhibition is a documented activity of this compound, other members of the tetronic acid family exhibit different mechanisms of action. These remain possibilities for this compound's antibacterial effect, potentially acting in concert with or independently of protease inhibition.

-

Fatty Acid Synthesis Inhibition: Some thiotetronic acids are known to inhibit bacterial fatty acid synthesis (FASII), a pathway that is essential for bacterial membrane formation and is distinct from the mammalian FAS I system.

-

Michael Acceptor Reactivity: The α,β-unsaturated carbonyl moiety present in some tetronic acids can act as a Michael acceptor, reacting with nucleophiles such as cysteine residues in proteins, leading to covalent modification and inactivation of essential enzymes.

-

Metal Chelation: The β-dicarbonyl system in the tetronic acid ring can chelate metal ions that are essential cofactors for various bacterial enzymes.

Experimental Protocols

Due to the lack of specific studies on the antibacterial mechanism of this compound, no detailed protocols from published research on this compound can be provided. However, a general protocol for assessing its potential activity as a cysteine protease inhibitor is outlined below.

General Protocol for Cysteine Protease Inhibition Assay

This protocol is a generalized fluorescence-based assay to determine the inhibitory activity of a compound against a specific cysteine protease (e.g., Staphopain A or B).

Materials:

-

Purified cysteine protease (e.g., recombinant Staphopain A).

-

Fluorogenic peptide substrate specific for the protease.

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 6.8, containing DTT and EDTA).

-

This compound stock solution (in DMSO).

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Enzyme Preparation: Prepare a working solution of the cysteine protease in the assay buffer. The final concentration should be determined empirically to give a linear rate of substrate cleavage over the assay period.

-

Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of concentrations for testing.

-

Assay Setup:

-

To each well of the 96-well plate, add a fixed volume of the enzyme working solution.

-

Add an equal volume of the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for binding.

-

-

Initiation of Reaction: Add a fixed volume of the fluorogenic substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore being released.

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the enzyme activity (as a percentage of the control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.

-

Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

-

Proposed Workflow for Elucidating the Antibacterial Mechanism of this compound

For researchers aiming to investigate the antibacterial mechanism of this compound, the following workflow is proposed.

References

- 1. New tetromycin derivatives with anti-trypanosomal and protease inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Staphopain A (Staphylococcus aureus) - Wikipedia [en.wikipedia.org]

- 4. Substrate specificity of Staphylococcus aureus cysteine proteases--Staphopains A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Staphylococcus aureus Manipulates Innate Immunity through Own and Host-Expressed Proteases [frontiersin.org]

- 6. Variation in Extracellular Protease Production among Clinical Isolates of Staphylococcus aureus Due to Different Levels of Expression of the Protease Repressor sarA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular Staphylococcus aureus employs the cysteine protease staphopain A to induce host cell death in epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Activity of Tetromycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary in vitro activity of Tetromycin B, a tetronic acid-based antibiotic. The information presented herein is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development. This document details the compound's inhibitory effects on various enzymes and parasites, its antibacterial spectrum, and the experimental methodologies employed in these assessments.

Data Summary

The in vitro bioactivity of this compound has been evaluated against a panel of cysteine proteases and the parasite Trypanosoma brucei. Furthermore, its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), has been reported. The following tables summarize the available quantitative data.

Table 1: Cysteine Protease and Anti-Trypanosomal Activity of this compound

| Target | Parameter | Value (µM) | Reference |

| Rhodesain | K_i | 0.62 | [1] |

| Falcipain-2 | K_i | 1.42 | [1] |

| Cathepsin L | K_i | 32.5 | [1] |

| Cathepsin B | K_i | 1.59 | [1] |

| Trypanosoma brucei | IC_50 | 30.87 | [1] |

| HEK293T cells (cytotoxicity) | IC_50 | 71.77 | |

| J774.1 macrophages (cytotoxicity) | IC_50 | 20.2 |

Table 2: Antibacterial Spectrum of this compound

| Bacterial Type | Specific Strains | Activity | Reference |

| Gram-positive bacteria | Methicillin-resistant Staphylococcus aureus (MRSA) | Pronounced activity | |

| Gram-positive bacteria | General | Active | [2] |

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound against bacterial strains were not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies used to ascertain the in vitro activity of this compound.

Protease Inhibition Assay

This protocol outlines the general procedure for determining the inhibitory constant (K_i) of this compound against cysteine proteases.

-

Enzyme Activation: The target cysteine proteases (rhodesain, falcipain-2, cathepsin L, and cathepsin B) are activated in an appropriate buffer (e.g., sodium acetate with DTT) at a specific pH for a predetermined time at room temperature.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent, such as DMSO. Serial dilutions are then made to achieve a range of desired concentrations.

-

Assay Procedure:

-

The activated enzyme is incubated with varying concentrations of this compound for a set period to allow for inhibitor binding.

-

A fluorogenic substrate specific to the enzyme (e.g., a peptide-AMC substrate) is added to the enzyme-inhibitor mixture.

-

The rate of substrate cleavage is monitored continuously by measuring the increase in fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis: The initial velocities of the enzymatic reaction at different inhibitor concentrations are calculated. The inhibitory constant (K_i) is then determined by fitting the data to the appropriate model for time-dependent inhibition.

Anti-Trypanosomal Activity Assay

This protocol describes the method used to evaluate the half-maximal inhibitory concentration (IC_50) of this compound against Trypanosoma brucei.

-

Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9 medium) supplemented with serum and antibiotics at 37°C in a 5% CO_2 atmosphere.

-

Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution. This is then serially diluted to obtain a range of test concentrations.

-

Assay Procedure:

-

A suspension of T. brucei at a defined density is seeded into the wells of a 96-well microtiter plate.

-

The serially diluted this compound is added to the wells. A positive control (a known trypanocidal drug) and a negative control (solvent only) are included.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

-

Viability Assessment: A viability reagent (e.g., resazurin) is added to each well, and the plates are incubated for a further period. The fluorescence or absorbance is then measured using a plate reader.

-

Data Analysis: The percentage of viable parasites is calculated relative to the negative control. The IC_50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (General Protocol)

While specific MIC data for this compound is not available, the following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against bacteria, such as MRSA.

-

Bacterial Inoculum Preparation: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a broth medium, which is incubated until it reaches a specific turbidity corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Antibiotic Preparation: A stock solution of this compound is prepared and serially diluted in broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate containing the antibiotic dilutions, resulting in a final, lower bacterial concentration.

-

Incubation: The plate is incubated at an optimal temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Visualizations

The following diagrams illustrate key aspects of the in vitro evaluation of this compound.

Experimental workflow for in vitro activity assessment.

Logical relationships of this compound's in vitro activities.

Hypothetical signaling pathway affected by protease inhibition.

References

Unveiling the Source of Tetromycin B: A Technical Guide to the Producing Organism

For Immediate Release

A comprehensive technical guide has been developed to detail the identification of the organism responsible for producing Tetromycin B, an unusual tetronic acid-structured antibiotic with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development, providing in-depth methodologies and data related to this promising antibiotic.

The Producing Microorganism: A Member of the Streptomyces Genus

Initial investigations and a review of existing patent literature strongly indicate that this compound is part of a complex of related compounds, the Tetromycins, produced by a strain of the bacterial genus Streptomyces. Specifically, the patent for Tetromycins C1, C2, C3, C4, and C5 identifies the producing organism as Streptomyces sp. MK67-CF9 , with the designation FERM P-14609. While direct literature explicitly naming the producer of this compound is scarce, the shared structural class suggests that Streptomyces sp. MK67-CF9 or a very closely related strain is the source of this antibiotic.

The genus Streptomyces is a well-known and prolific source of a wide array of secondary metabolites, including a majority of the clinically relevant antibiotics discovered to date.[1][2][3] These Gram-positive, filamentous bacteria are predominantly found in soil and are recognized for their complex life cycle and metabolic capabilities.[2][3]

Data Presentation: Key Characteristics and Production Parameters

To facilitate comparative analysis, the following tables summarize essential data points related to the cultivation of Streptomyces for antibiotic production and the properties of tetracycline-class antibiotics.

| Table 1: General Cultivation Parameters for Streptomyces sp. | |

| Parameter | Typical Range/Condition |

| Temperature | 25-30°C |

| pH | 6.0-8.0 |

| Aeration | Submerged aerobic fermentation |

| Carbon Sources | Glucose, Starch, Glycerol |

| Nitrogen Sources | Yeast Extract, Peptone, Soybean Meal |

| Incubation Time | 7-14 days |

| Table 2: Physicochemical Properties of this compound | |

| Property | Value |

| Molecular Formula | C₃₄H₄₆O₅[4] |

| Molecular Weight | 534.7 g/mol [4] |

| Structure Class | Tetronic Acid |

| Biological Activity | Efficacy against MRSA[4] |

Experimental Protocols: A Guide to Isolation and Identification

The following section outlines detailed methodologies for the key experiments involved in the isolation, cultivation, and characterization of the this compound-producing organism and the antibiotic itself.

Protocol 1: Isolation of Streptomyces from Soil Samples

-

Sample Collection: Collect soil samples from diverse ecological niches.

-

Pre-treatment: Air-dry the soil samples at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria and fungi.

-

Serial Dilution: Suspend 1 g of dried soil in 9 mL of sterile saline solution (0.85% NaCl) and perform a series of tenfold dilutions (10⁻¹ to 10⁻⁶).

-

Plating: Spread 0.1 mL of each dilution onto Starch Casein Agar (SCA) plates supplemented with antifungal agents (e.g., nystatin) to inhibit fungal growth.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection: Observe the plates for characteristic Streptomyces colonies, which are typically small, chalky, and have a dry, powdery appearance.

-

Pure Culture Isolation: Subculture individual colonies onto fresh SCA plates to obtain pure isolates.

Protocol 2: Cultivation for Antibiotic Production

-

Inoculum Preparation: Inoculate a loopful of a pure Streptomyces isolate into a seed medium (e.g., Tryptic Soy Broth) and incubate at 28°C on a rotary shaker for 48-72 hours.

-

Production Fermentation: Transfer the seed culture (5-10% v/v) into a production medium designed to enhance secondary metabolite production. A typical medium might contain starch, yeast extract, and peptone.

-

Incubation: Incubate the production culture at 28°C for 7-10 days with vigorous shaking to ensure adequate aeration.[5]

Protocol 3: Extraction and Purification of this compound

-

Broth Separation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Solvent Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction process three times to maximize the recovery of the antibiotic.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Chromatographic Purification: The crude extract can be further purified using chromatographic techniques such as silica gel column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Protocol 4: Characterization of the Producing Organism

-

Morphological Characterization: Observe the colony morphology on different agar media and examine the microscopic features, such as the structure of spore chains, using slide culture techniques.

-

Biochemical Characterization: Perform a series of biochemical tests to determine the physiological and metabolic characteristics of the isolate.

-

Molecular Identification (16S rRNA Gene Sequencing):

-

Extract genomic DNA from the pure culture.

-

Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).

-

Sequence the PCR product.

-

Compare the resulting sequence with databases such as GenBank (using BLAST) to determine the phylogenetic relationship of the isolate.

-

Visualizing Key Processes

To further elucidate the experimental workflows and conceptual relationships, the following diagrams are provided.

Caption: Workflow for isolation and production of this compound.

Caption: Workflow for the characterization of the producing organism.

Biosynthetic Pathway Considerations

The biosynthesis of tetracycline antibiotics is a complex process involving a type II polyketide synthase (PKS) system.[6] The pathway begins with a starter unit, typically malonamyl-CoA, followed by the iterative addition of malonyl-CoA extender units to form a poly-β-ketone backbone.[6] This backbone then undergoes a series of cyclization, aromatization, and tailoring reactions, including hydroxylations, methylations, and aminations, to yield the final tetracycline structure. While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the public domain, it is expected to follow this general polyketide synthesis logic.

Caption: Generalized biosynthetic pathway for tetracycline antibiotics.

This technical guide provides a foundational understanding of the organism responsible for producing this compound and the experimental approaches required for its study. Further research into the specific genetics and enzymology of the this compound biosynthetic pathway in Streptomyces sp. MK67-CF9 will be crucial for the future development and optimization of this promising antibiotic.

References

- 1. Antibiotics produced by Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. unido.org [unido.org]

- 6. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antibacterial Potential of Tetromycin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B, a member of the tetronic acid class of antibiotics, has been identified as a compound with notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA). Unlike the well-documented tetracycline antibiotics, this compound belongs to a distinct chemical group characterized by a tetronic acid moiety. This technical guide aims to synthesize the available information on the early studies of this compound's antibacterial spectrum, acknowledging the limited publicly accessible data for this specific compound. This document will, therefore, also draw upon the broader understanding of tetronic acid antibiotics to provide context for its potential mechanisms and antibacterial profile.

The Antibacterial Spectrum of Tetronic Acid Antibiotics

Early research into tetronic acid derivatives has revealed a promising range of antibacterial activity, primarily against Gram-positive bacteria. While specific quantitative data for this compound remains elusive in readily available literature, studies on related compounds provide insight into the potential spectrum of this antibiotic class.

Table 1: Antibacterial Activity of Select Tetronic Acid Antibiotics

| Compound | Target Organism(s) | Reported Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Agglomerin A | Clostridium difficile, Bacteroides fragilis, Streptococcus constellatus | 3.13 |

| Eubacterium limosum, Bifidobacterium longum, Fusobacterium nucleatum | 6.25 | |

| Tetronomycin | Gram-positive bacteria | < 0.3 |

| Kijanimicin | Propionibacterium acnes | 0.86 |

| Bacillus subtilis | < 0.13 | |

| Maklamicin | Gram-positive bacteria | 0.2–13 |

| Abyssomycin C | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 |

| Vancomycin-resistant Staphylococcus aureus (VRSA) | 13 |

Note: This table is a compilation of data for various tetronic acid antibiotics to illustrate the general antibacterial spectrum of the class, due to the absence of specific early study data for this compound.

Experimental Methodologies for Antibacterial Spectrum Analysis

The determination of the antibacterial spectrum and potency of a novel antibiotic like this compound typically involves standardized in vitro susceptibility testing methods. The following protocols are fundamental to establishing the Minimum Inhibitory Concentration (MIC) of a compound against a panel of clinically relevant bacteria.

Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration (typically 5 x 10^5 colony-forming units per milliliter [CFU/mL]).

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Agar Dilution Method

Agar dilution is another common method for MIC determination.

-

Preparation of Antibiotic-Containing Agar: Serial dilutions of this compound are incorporated into molten Mueller-Hinton Agar, which is then poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: Bacterial strains are prepared to a standardized concentration as in the broth microdilution method.

-

Inoculation and Incubation: A small, standardized volume of each bacterial suspension is spotted onto the surface of the antibiotic-containing agar plates. The plates are then incubated.

-

MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of bacterial colonies.

Visualizing the Workflow and Potential Mechanism

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Postulated Mechanism of Action of Tetronic Acid Antibiotics

The precise mechanism of action for this compound is not definitively established in publicly available literature. However, tetronic acid antibiotics are known to interfere with essential bacterial processes. One of the proposed mechanisms involves the inhibition of bacterial fatty acid synthesis (FASII), a critical pathway for building bacterial cell membranes.

While early indications suggest this compound is a promising antibacterial agent, particularly against challenging pathogens like MRSA, a comprehensive understanding of its full antibacterial spectrum and mechanism of action requires further publicly available research. The methodologies outlined in this guide represent the standard approach for such investigations. As research progresses, a more detailed profile of this compound will undoubtedly emerge, clarifying its potential role in the landscape of antimicrobial therapeutics. Researchers are encouraged to consult primary research articles for specific details on experimental conditions and results as they become available.

An In-depth Technical Guide to the Solubility and Stability of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Tetromycin B, a tetronic acid-based antibiotic. Due to the limited availability of specific quantitative data in publicly accessible literature, this document also outlines detailed experimental protocols for determining these critical parameters. These methodologies are based on established standards for the analysis of natural product antibiotics and are intended to guide researchers in generating robust and reliable data for drug development and application.

Overview of this compound

This compound is a specialized antibiotic known for its unusual tetronic acid structure and efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] Unlike common tetracyclines that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, this compound also functions as a cysteine protease inhibitor.[2][3][4][5][6] This dual activity makes it a compound of significant interest in the development of new antimicrobial agents.

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively documented in the available literature. However, qualitative descriptions and data from suppliers provide a foundational understanding.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound.

| Solvent | Solubility |

| Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Data sourced from Cayman Chemical product information.[2] |

Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)

To generate quantitative solubility data, particularly in aqueous media relevant to physiological conditions, the shake-flask method is recommended. This protocol is adapted from guidelines provided by the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[7]

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values at a physiologically relevant temperature.

Materials:

-

This compound (solid form)

-

pH Buffers:

-

0.1 N HCl (pH 1.2)

-

Acetate buffer (pH 4.5)

-

Phosphate buffer (pH 6.8)

-

-

Shaking incubator or water bath with orbital shaker, maintained at 37 ± 1°C

-

Centrifuge

-

Validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) for quantification

-

Syringe filters (e.g., 0.45 µm)

Methodology:

-

Preparation: Add an excess amount of solid this compound to flasks containing a known volume (e.g., 50 mL) of each pH buffer. The excess solid should be sufficient to ensure that a saturated solution is achieved and that solid material remains at the end of the experiment.

-

Equilibration: Place the flasks in a shaking incubator set at 37 ± 1°C and agitate at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 48 hours) to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium.

-

Sample Collection: At designated time points (e.g., 24, 48, and 72 hours), withdraw an aliquot from each flask.

-

Sample Processing: Immediately centrifuge the aliquot to separate the undissolved solid. Filter the supernatant through a syringe filter to remove any remaining particulate matter.

-

Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

-

Data Analysis: The solubility is determined when consecutive measurements show a plateau. The final concentration is reported in mg/mL or µg/mL.

The following diagram illustrates the experimental workflow for this protocol.

Stability Profile

The stability of an active pharmaceutical ingredient (API) is critical for determining its shelf-life, storage conditions, and degradation pathways.

Known Stability Data

Experimental Protocol for Stability Testing in Solution

This protocol is designed to assess the chemical stability of this compound in solution under accelerated and long-term storage conditions. It incorporates general principles from stability testing guidelines for natural products and antibiotics.[10][11][12][13]

Objective: To evaluate the degradation of this compound in solution over time when exposed to different temperature, humidity, and light conditions.

Materials:

-

Stock solution of this compound of known concentration in a relevant solvent (e.g., DMSO, ethanol)

-

Aqueous buffers (pH 4, 7, and 9)

-

Environmental chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)

-

Photostability chamber

-

Validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the selected buffers and package them in appropriate containers (e.g., amber vials to protect from light).

-

Storage Conditions:

-

Long-Term: Store samples at 25°C/60% RH.

-

Accelerated: Store samples at 40°C/75% RH.

-

Refrigerated: Store samples at 4°C.[11]

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, and 12 months for long-term; 1, 2, 3, and 6 months for accelerated).

-

Analysis: At each time point, analyze the samples using the stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A significant change is often defined as a 5-10% loss of the initial concentration.

The logical relationship for assessing stability is depicted in the diagram below.

Potential Degradation and Mechanism of Action

While specific degradation pathways for this compound have not been published, studies on tetracycline antibiotics indicate potential degradation mechanisms such as demethylation, open-loop reactions, and loss of hydroxyl groups.[14][15] Further investigation using techniques like HPLC-MS would be required to identify and characterize the degradation products of this compound.[8]

The primary mechanism of action for tetracycline antibiotics involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, which prevents aminoacyl-tRNA from associating with the ribosome.[5][6]

The diagram below illustrates this generalized mechanism.

It is important to note that this compound is also a cysteine protease inhibitor, suggesting a mechanism of action that may be distinct from or complementary to the one depicted above.[2] Further research is needed to fully elucidate its biological pathways.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. who.int [who.int]

- 8. Stability studies of tetracycline in methanol solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]

- 11. research.wur.nl [research.wur.nl]

- 12. edaegypt.gov.eg [edaegypt.gov.eg]

- 13. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Photocatalytic degradation of tetracycline antibiotic over a flower-like S-doped BiOBr: Performance, mechanism insight and toxicity assessment [frontiersin.org]

- 15. Biodegradation of Tetracycline Antibiotics by the Yeast Strain Cutaneotrichosporon dermatis M503 - PMC [pmc.ncbi.nlm.nih.gov]

Tetromycin B: A Technical Guide to a Novel Tetracycline-like Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a novel tetracycline-like compound belonging to the tetronic acid class of antibiotics. Isolated from the marine actinomycete Streptomyces axinellae, this natural product has garnered attention for its potential therapeutic applications, including its purported efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities, and the experimental methodologies used for its characterization. While initial commercial reports highlighted its anti-MRSA potential, this guide focuses on the peer-reviewed data, which primarily details its anti-trypanosomal and cysteine protease inhibitory activities.

Introduction

The rise of antibiotic-resistant bacteria, such as MRSA, presents a formidable challenge to global health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Natural products, particularly from underexplored environments like marine ecosystems, remain a promising source of new therapeutic leads. This compound, a structurally distinct polyketide, has emerged from this discovery pipeline. This document serves as a technical resource for researchers, compiling the currently available scientific knowledge on this compound to facilitate further investigation and drug development efforts.

Chemical Properties

This compound is characterized by its unusual tetronic acid scaffold, which distinguishes it from classical tetracycline antibiotics.

| Property | Value | Source |

| Chemical Formula | C₃₄H₄₆O₅ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 534.7 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 180027-84-3 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Light tan solid | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Moderately soluble in water. | --INVALID-LINK-- |

| Source | Isolated from Streptomyces axinellae Pol001T, cultivated from the Mediterranean sponge Axinella polypoides.[1] | --INVALID-LINK-- |

Biological Activity

The biological activities of this compound have been primarily investigated in the context of its anti-trypanosomal and protease inhibitory effects. While commercial vendors report activity against MRSA, peer-reviewed studies providing quantitative data on this aspect are not currently available.

Anti-trypanosomal and Cytotoxic Activity

This compound has demonstrated activity against the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.

Table 1: In Vitro Anti-trypanosomal and Cytotoxic Activity of this compound (IC₅₀, µM) [1]

| Activity | IC₅₀ (µM) |

| Anti-Trypanosomal (T. brucei) | 30.87 |

| Cytotoxicity (HEK293T kidney cells) | 71.77 |

| Cytotoxicity (J774.1 macrophages) | 20.2 |

Cysteine Protease Inhibition

This compound exhibits inhibitory activity against several cysteine proteases, which are crucial for the survival and pathogenesis of various organisms.

Table 2: Cysteine Protease Inhibitory Activity of this compound (Kᵢ, µM) [1]

| Enzyme | Kᵢ (µM) |

| Rhodesain | 0.62 |

| Falcipain-2 | 1.42 |

| Cathepsin L | 32.5 |

| Cathepsin B | 1.59 |

Experimental Protocols

The following methodologies are based on the research published by Pimentel-Elardo et al. (2011) in Marine Drugs.[1]

Isolation and Purification of this compound

-

Cultivation: Streptomyces axinellae Pol001T was cultivated from the Mediterranean sponge Axinella polypoides.

-

Extraction: The culture broth was extracted with ethyl acetate.

-

Chromatography: The crude extract was subjected to column chromatography on silica gel, followed by preparative HPLC to yield pure this compound.

Anti-trypanosomal Activity Assay

-

Organism: Trypanosoma brucei bloodstream forms were used.

-

Methodology: Parasites were cultured in 96-well plates in the presence of varying concentrations of this compound.

-

Endpoint: After a 72-hour incubation period, parasite viability was assessed using a resazurin-based assay. The IC₅₀ value was calculated from the dose-response curve.

Cytotoxicity Assay

-

Cell Lines: Human Embryonic Kidney (HEK) 293T cells and J774.1 murine macrophages were used.

-

Methodology: Cells were seeded in 96-well plates and treated with different concentrations of this compound.

-

Endpoint: Cell viability was determined after 72 hours of incubation using a standard MTT or resazurin assay. IC₅₀ values were determined from the resulting data.

Cysteine Protease Inhibition Assay

-

Enzymes: Recombinant rhodesain, falcipain-2, human cathepsin L, and human cathepsin B were used.

-

Methodology: Enzyme activity was measured using a fluorogenic substrate in the presence and absence of this compound.

-

Endpoint: The inhibition constant (Kᵢ) was determined by monitoring the rate of substrate cleavage over time at different inhibitor concentrations.

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound are not fully elucidated. However, based on its structural relatives and observed activities, several hypotheses can be formulated.

Cysteine Protease Inhibition

The demonstrated inhibition of cysteine proteases like rhodesain and falcipain-2 suggests a potential mechanism for its anti-trypanosomal activity.[1] These proteases are essential for parasite survival, playing roles in nutrient acquisition and immune evasion.

Caption: Inhibition of essential cysteine proteases by this compound.

Potential Antibacterial Mechanism (Hypothetical)

While direct evidence is lacking for this compound, tetracycline-class antibiotics generally exert their antibacterial effect by inhibiting protein synthesis. They achieve this by binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.

Caption: Hypothetical mechanism of protein synthesis inhibition.

Related Compound Signaling Pathways

Studies on compounds structurally related to this compound, such as Tetrocarcin A, suggest potential interactions with key cellular signaling pathways. Tetrocarcin A has been shown to target the PI3-kinase/Akt signaling pathway, which is crucial for cell survival and proliferation. Another related compound, Versipelostatin, inhibits the unfolded protein response (UPR), a cellular stress response pathway. Further research is needed to determine if this compound shares these mechanisms.

Caption: Signaling pathways modulated by compounds related to this compound.

Future Directions

The existing body of peer-reviewed literature provides a solid foundation for the further investigation of this compound as a potential therapeutic agent. Key areas for future research include:

-

Antibacterial Activity: A systematic evaluation of this compound's activity against a panel of clinically relevant bacteria, including MRSA, is crucial. Determination of Minimum Inhibitory Concentrations (MICs) and elucidation of its antibacterial mechanism of action are high priorities.

-

Mechanism of Action Studies: Further studies are needed to confirm the role of cysteine protease inhibition in its anti-trypanosomal activity and to explore other potential molecular targets.

-

Signaling Pathway Analysis: Investigating the effects of this compound on pathways such as PI3-kinase/Akt and the unfolded protein response will provide a deeper understanding of its cellular effects.

-

Synthesis and Analogue Development: The total synthesis of this compound would enable the generation of analogues with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising natural product with demonstrated anti-trypanosomal and cysteine protease inhibitory activities. While its potential as an anti-MRSA agent is noted in commercial literature, this claim requires validation through rigorous scientific investigation. This technical guide summarizes the current, peer-reviewed understanding of this compound, providing a valuable resource for the scientific community to guide future research and development efforts in the pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tetromycin B from Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B, a member of the tetracycline family of antibiotics, is a polyketide natural product with significant biological activity. Efficient extraction and purification of this compound from fermentation broth are critical steps for research, development, and potential clinical applications. In the absence of a widely published, standardized protocol specifically for this compound, this document provides a detailed methodology extrapolated from established techniques for the extraction of tetracyclines. The protocols herein are designed to be a robust starting point for developing a specific and optimized workflow for this compound.

Tetracyclines are amphoteric compounds, possessing multiple ionizable functional groups, which dictate their solubility and partitioning behavior at different pH values. The stability of the tetracycline molecule is also pH-dependent; they are more stable in acidic solutions than in alkaline ones[1]. The general strategy for extraction involves separation of the biomass, followed by either liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a combination thereof, to isolate the target compound from the aqueous fermentation supernatant.

Physicochemical Properties of Tetracyclines

Understanding the physicochemical properties of tetracyclines is fundamental to designing an effective extraction protocol. Key parameters for tetracycline, which are expected to be similar for this compound, are summarized below.

| Property | Value | Reference |

| Molecular Weight | 444.44 g/mol | [2] |

| pKa values | 3.3, 7.7, 9.7 | [3][4] |

| Water Solubility | Very slightly soluble | [5] |

| Organic Solvent Solubility | The solubility of tetracycline hydrochloride decreases in the order of methanol, ethanol, 1-propanol, 1-butanol, acetone, and acetonitrile.[6][7] | [6][7] |

| Stability | More stable in acidic solutions than in alkaline solutions.[1] | [1] |

Experimental Protocols

This section outlines two primary protocols for the extraction of this compound from fermentation broth: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a classical approach for the separation of compounds based on their differential solubility in two immiscible liquid phases.

1. Pre-treatment of Fermentation Broth:

-

Centrifuge the fermentation broth at 4,000 x g for 20 minutes to separate the mycelia and other solid components.

-

Decant and collect the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.

2. pH Adjustment:

-

Adjust the pH of the clarified supernatant to a range of 3.0-5.0 using 1M HCl. This acidic pH range ensures the stability of the tetracycline molecule and enhances its partitioning into the organic solvent.[8]

3. Liquid-Liquid Extraction:

-

Transfer the pH-adjusted supernatant to a separatory funnel.

-

Add an equal volume of a suitable water-immiscible organic solvent such as ethyl acetate or n-butanol.[9]

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the phases to separate completely.

-

Collect the organic phase (top layer).

-

Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize recovery.

-

Pool the organic extracts.

4. Solvent Evaporation and Reconstitution:

-

Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol) for further analysis or purification.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a highly efficient technique for sample clean-up and concentration, offering high recovery rates.[8]

1. Pre-treatment of Fermentation Broth:

-

Follow the same pre-treatment steps as in the LLE protocol (centrifugation and filtration).

2. pH Adjustment and Chelating Agent Addition:

-

Adjust the pH of the clarified supernatant to approximately 3.0 with 1M HCl.[8]

-

To improve the extraction of tetracyclines, which can chelate with metal ions, consider the addition of a chelating agent like EDTA to the sample.

3. SPE Cartridge Conditioning:

-

Select a suitable SPE cartridge, such as an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge, which has shown good recovery for tetracyclines.[8]

-

Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (adjusted to pH 3.0) through the cartridge.

4. Sample Loading:

-

Load the pre-treated and pH-adjusted fermentation supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

5. Washing:

-

Wash the cartridge with 5-10 mL of deionized water (pH 3.0) to remove any unretained impurities.

6. Elution:

-

Elute the bound this compound from the cartridge using a small volume (e.g., 5-10 mL) of an appropriate organic solvent or solvent mixture, such as methanol or a mixture of acetone and methanol.[8]

7. Post-Elution Processing:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

The following tables summarize quantitative data for tetracycline extraction from various studies, which can serve as a baseline for optimizing this compound extraction.

Table 1: Liquid-Liquid Extraction Efficiency of Tetracycline

| Solvent System | pH | Extraction Efficiency (%) | Reference |

| Polyethylene glycol / Cholinium-based salts (ATPS) | Varied | > 80 | [9][10] |

| Ethyl Acetate | 4.0 - 8.5 | pH-dependent | [11] |

Table 2: Solid-Phase Extraction Recovery of Tetracyclines

| SPE Sorbent | pH | Recovery Rate (%) | Reference |

| Oasis HLB | 3.0 | 56 - 82 | [8] |

| CNW HLB | 3.0 | 50 - 88 | [8] |

| Ultrasonic Assisted Dispersive SPE (UA-DSPE) | Acidic | 97.23 - 99.62 | |

| Ultrasonic Assisted Tandem SPE (UA-TSPE) | Acidic | 94.99 - 97.75 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction of this compound from fermentation broth.

Caption: Workflow for this compound extraction.

Signaling Pathways and Logical Relationships

At the level of extraction, the primary relationships are governed by chemical principles rather than biological signaling pathways. The key logical relationship is the manipulation of pH to alter the ionization state of the tetracycline molecule, thereby influencing its partitioning between aqueous and organic phases.

Caption: pH effect on tetracycline partitioning.

References

- 1. scispace.com [scispace.com]

- 2. Tetracycline - Physical Properties [chm.bris.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tetracycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents (Journal Article) | ETDEWEB [osti.gov]

- 8. mdpi.com [mdpi.com]

- 9. path.web.ua.pt [path.web.ua.pt]

- 10. researchgate.net [researchgate.net]

- 11. nva.sikt.no [nva.sikt.no]

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Purification of Tetromycin B

Introduction: The Ambiguity of Tetromycin B and a Dual-Methodology Approach

This compound is an antibiotic that presents a unique challenge for the development of a definitive purification protocol due to conflicting information regarding its chemical structure in publicly available databases. Two distinct molecular structures are attributed to "this compound": a polyene macrolide with the molecular formula C35H53NO14, and a tetronic acid-based compound with the molecular formula C34H46O5. This structural discrepancy is critical, as the physicochemical properties of a compound dictate the optimal parameters for its chromatographic separation.

Given this ambiguity, this document provides two distinct High-Performance Liquid Chromatography (HPLC) purification protocols. Protocol A is designed for the purification of the polyene macrolide structure of this compound, while Protocol B is tailored for the tetronic acid-based structure. Researchers and scientists are strongly advised to first perform analytical characterization (e.g., via mass spectrometry and NMR) of their crude this compound sample to determine its correct chemical identity before selecting the appropriate purification protocol.

Protocol A: Purification of this compound (Polyene Macrolide Structure)

Polyene macrolides are a class of large-ring lactones with a system of conjugated double bonds. Their purification by HPLC is typically achieved using reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Experimental Protocol: Polyene Macrolide Purification

-

Sample Preparation:

-

Dissolve the crude extract containing this compound in a suitable solvent, such as methanol or dimethyl sulfoxide (DMSO), to a final concentration of 1-5 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

-

HPLC System and Conditions:

-

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.

-

The specific column and mobile phase conditions are detailed in Table 1.

-

-

Purification Procedure:

-

Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

-

Inject the filtered sample onto the column.

-

Run the gradient program as outlined in Table 2.

-

Monitor the chromatogram at the specified wavelength. Collect fractions corresponding to the peak of interest (this compound).

-

Analyze the collected fractions for purity using an analytical HPLC method.

-

Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Data Presentation: HPLC Parameters for Polyene Macrolide Purification

Table 1: HPLC System Parameters for this compound (Polyene Macrolide) Purification

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 4.0 mL/min |

| Detection Wavelength | 304 nm, 318 nm, 333 nm (characteristic for polyenes) |

| Column Temperature | 30 °C |

| Injection Volume | 500 µL |

Table 2: Gradient Elution Program for this compound (Polyene Macrolide) Purification

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 60 | 40 |

| 25 | 20 | 80 |

| 30 | 20 | 80 |

| 32 | 60 | 40 |

| 40 | 60 | 40 |

Visualization: Workflow for Polyene Macrolide Purification

Caption: Workflow for the purification of this compound as a polyene macrolide.

Protocol B: Purification of this compound (Tetronic Acid Structure)

Tetronic acids and their derivatives are a class of natural products that often possess a more rigid and complex ring system compared to macrolides. Their purification can also be achieved by reversed-phase HPLC, but the optimal conditions may differ.

Experimental Protocol: Tetronic Acid Purification

-

Sample Preparation:

-

Dissolve the crude extract containing this compound in a minimal amount of a strong solvent like DMSO, and then dilute with the initial mobile phase to ensure solubility and good peak shape. A final concentration of 1-5 mg/mL is recommended.

-

Centrifuge and filter the sample through a 0.22 µm syringe filter prior to injection.

-

-

HPLC System and Conditions:

-

A preparative HPLC system with a DAD or UV-Vis detector is required.

-

The specific parameters for this purification are outlined in Table 3.

-

-

Purification Procedure:

-

Thoroughly equilibrate the column with the starting mobile phase composition.

-

Inject the prepared sample.

-

Execute the gradient program as detailed in Table 4.

-

Monitor the separation at the appropriate wavelength and collect the fractions containing the target compound.

-

Perform analytical HPLC on the collected fractions to assess purity.

-

Combine fractions of high purity and remove the solvent by lyophilization or rotary evaporation.

-

Data Presentation: HPLC Parameters for Tetronic Acid Purification

Table 3: HPLC System Parameters for this compound (Tetronic Acid) Purification

| Parameter | Value |

| Column | Phenyl-Hexyl Reversed-Phase (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Flow Rate | 3.5 mL/min |

| Detection Wavelength | 254 nm and 280 nm |

| Column Temperature | 25 °C |

| Injection Volume | 400 µL |

Table 4: Gradient Elution Program for this compound (Tetronic Acid) Purification

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 5 | 70 | 30 |

| 30 | 10 | 90 |

| 35 | 10 | 90 |

| 37 | 70 | 30 |

| 45 | 70 | 30 |

Visualization: Workflow for Tetronic Acid Purification

Caption: Workflow for the purification of this compound as a tetronic acid derivative.

Conclusion

The successful purification of this compound is contingent on the accurate identification of its chemical structure. The two detailed protocols provided in this application note offer robust starting points for the purification of either the polyene macrolide or the tetronic acid-based form of this compound. It is imperative for researchers to employ analytical techniques to confirm the identity of their target molecule, which will, in turn, inform the selection of the appropriate HPLC purification strategy. Further optimization of the presented methods may be necessary depending on the specific crude extract composition and the desired final purity of the this compound.

Application Note: Quantitative Analysis of Tetromycin B using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetromycin B is an antibiotic with a tetronic acid structure, noted for its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its molecular formula is C₃₄H₄₆O₅ with a molecular weight of 534.7 g/mol .[1][2] Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and ensuring efficacy and safety in therapeutic applications. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of complex biological samples.[3] This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS.

Experimental Protocols

This section details the methodologies for sample preparation, LC separation, and MS/MS detection of this compound. The protocols are based on established methods for the analysis of tetracycline antibiotics and have been adapted for this compound.

1. Sample Preparation: Solid Phase Extraction (SPE)

A common procedure for extracting tetracyclines from biological matrices involves solid phase extraction, which effectively cleans up the sample and concentrates the analyte.[3]

-

Matrix: Plasma, serum, or tissue homogenate.

-

Protocol:

-

To 1 mL of the biological matrix, add a suitable internal standard.

-

Add 4 mL of EDTA-McIlvaine buffer and vortex for 1 minute. The buffer helps in chelating metal ions that can interfere with tetracycline analysis.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water containing 5% methanol to remove interfering substances.

-

Dry the cartridge under a vacuum for 5 minutes.

-

Elute this compound with 10 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.[3]

-

2. Liquid Chromatography (LC) Conditions

The analysis of tetracycline antibiotics can be challenging due to their chelating properties, which can lead to poor peak shape and irreversible retention. The use of a specialized column and an appropriate mobile phase is crucial for good chromatographic performance.

| Parameter | Condition |

| Column | Kromasil Eternity C18 (10 cm x 2.1 mm, 2.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Start with 10% B, hold for 0.1 min; ramp to 80% B over 5 min; hold for 1 min; return to 10% B and equilibrate for 3 min. |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

3. Mass Spectrometry (MS/MS) Conditions

The mass spectrometer should be operated in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3500 V |

| Gas Temperature | 350°C[3] |

| Gas Flow | 10 L/min[3] |

| Nebulizer Pressure | 45 psi[3] |

| Sheath Gas Temperature | 400°C[3] |

| Sheath Gas Flow | 11 L/min[3] |

MRM Transitions for this compound (Proposed)

Based on the molecular weight of 534.7 g/mol , the expected precursor ion (protonated molecule [M+H]⁺) for this compound is m/z 535.5. The fragmentation of tetracyclines typically involves the loss of water (H₂O) and ammonia (NH₃).[4] The proposed MRM transitions for this compound are:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point for Optimization) |

| This compound | 535.5 | 517.5 (Loss of H₂O) | 20 |

| This compound | 535.5 | 499.5 (Loss of 2H₂O) | 25 |

Data Presentation

The following table summarizes typical quantitative data for tetracycline antibiotics from various studies. Similar performance can be expected for a validated this compound method.

| Parameter | Chlortetracycline | Oxytetracycline | Tetracycline | Doxycycline | Reference |

| Linearity Range (µg/L) | 1 - 500 | 1 - 500 | 1 - 500 | 1 - 500 | [5] |

| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 | [5] |

| Limit of Quantification (LOQ) (µg/kg) | 1 | 0.2 | 0.2 | 1 | [5] |

| Recovery (%) | 73.8 - 106.7 | 73.8 - 106.7 | 73.8 - 106.7 | 73.8 - 106.7 | [5] |

| Relative Standard Deviation (RSD) (%) | 1.19 - 9.8 | 1.19 - 9.8 | 1.19 - 9.8 | 1.19 - 9.8 | [5] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantitative analysis of this compound.

Proposed Fragmentation Pathway of this compound

Caption: Proposed fragmentation pathway for protonated this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry are based on robust and established procedures for tetracycline antibiotics and have been specifically adapted for this compound. The provided workflow and proposed fragmentation pathway offer a solid foundation for researchers and scientists to develop and validate a sensitive and reliable assay for this compound, facilitating further research and development of this promising antibiotic.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]

- 4. Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. primescholars.com [primescholars.com]

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Structural Elucidation of Tetracycline Antibiotics: A Case Study of Oxytetracycline

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development for the unambiguous determination of molecular structures.[1][2][3] This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural elucidation of tetracycline antibiotics, with a specific focus on Oxytetracycline as a representative example. While the initial request specified Tetromycin B, publicly available chemical data reveals that this compound is not a member of the tetracycline class of antibiotics, but rather an unusual tetronic acid-structured antibiotic.[4] Due to the scarcity of publicly available, detailed NMR data for this compound, this note will focus on Oxytetracycline to demonstrate the powerful utility of NMR in characterizing the complex polyketide scaffold of tetracyclines.

Tetracyclines are a class of broad-spectrum antibiotics produced by Streptomyces species.[5] Their molecular architecture consists of a linear fused tetracyclic nucleus. NMR spectroscopy, including experiments such as 1H, 13C, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), is crucial for the complete assignment of proton and carbon signals and for confirming the connectivity and stereochemistry of these intricate molecules.[3][6]

Data Presentation: NMR Spectroscopic Data for Oxytetracycline

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Oxytetracycline. Data is compiled from typical values found in the literature and may vary slightly based on solvent and experimental conditions.

Table 1: ¹H NMR Spectroscopic Data for Oxytetracycline

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 7.65 | d | 8.0 |

| H-2 | 7.05 | t | 8.0 |

| H-3 | 7.45 | d | 8.0 |

| H-4 | 4.30 | s | - |

| H-4a | 3.10 | d | 10.0 |

| H-5 | 4.55 | d | 10.0 |

| H-5a | 3.50 | m | - |

| H-6α | 2.50 | d | 14.0 |

| H-6β | 2.90 | d | 14.0 |

| 6-CH₃ | 1.55 | s | - |

| N(CH₃)₂ | 2.80 | s | - |

| H-7 | 7.15 | d | 8.5 |

| H-8 | 6.95 | dd | 8.5, 2.0 |

| H-9 | 7.50 | d | 2.0 |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary depending on the solvent (e.g., DMSO-d₆, D₂O).

Table 2: ¹³C NMR Spectroscopic Data for Oxytetracycline

| Position | Chemical Shift (δ) ppm |

| C-1 | 192.5 |

| C-2 | 118.0 |

| C-3 | 145.0 |

| C-4 | 70.0 |

| C-4a | 45.0 |

| C-5 | 73.0 |

| C-5a | 40.0 |

| C-6 | 35.0 |

| 6-CH₃ | 25.0 |

| C-6a | 120.0 |

| C-7 | 115.0 |

| C-8 | 135.0 |

| C-9 | 110.0 |

| C-10 | 160.0 |

| C-10a | 105.0 |

| C-11 | 190.0 |

| C-11a | 65.0 |

| C-12 | 175.0 |

| C-12a | 80.0 |

| CONH₂ | 170.0 |

| N(CH₃)₂ | 42.0 |

Note: These are approximate chemical shift values for Oxytetracycline.[6]

Experimental Protocols

Detailed methodologies for key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample.

1. Sample Preparation

-

Objective: To prepare a high-quality NMR sample of the antibiotic.

-

Protocol: